2-Fluoro-4-(methylthio)benzaldehyde
Description
The compound 2-Fluoro-4-(methylthio)benzaldehyde is a substituted aromatic aldehyde with the chemical formula C₈H₇FOS. achemblock.com Its structure is characterized by a benzene (B151609) ring functionalized with a fluorine atom at the ortho position, a methylthio group at the para position, and a formyl (aldehyde) group. This unique arrangement of functional groups makes it a valuable intermediate in various synthetic applications.
| Property | This compound | 4-Fluorobenzaldehyde | 4-(Methylthio)benzaldehyde |
| CAS Number | 1289084-81-6 achemblock.com | 459-57-4 wikipedia.org | 3446-89-7 sigmaaldrich.com |
| Molecular Formula | C₈H₇FOS achemblock.com | C₇H₅FO wikipedia.org | C₈H₈OS sigmaaldrich.com |
| Molecular Weight | 170.21 g/mol achemblock.com | 124.11 g/mol wikipedia.org | 152.21 g/mol sigmaaldrich.com |
| Appearance | Not specified | Colorless liquid/White to pale yellow solid nbinno.comchemicalbook.com | Liquid sigmaaldrich.com |
| Boiling Point | Not specified | 181 °C wikipedia.org | 86-90 °C at 1 mmHg sigmaaldrich.com |
| Density | Not specified | 1.175 g/cm³ wikipedia.org | 1.144 g/mL at 25 °C sigmaaldrich.com |
This table is generated from data available in the provided search results. Some data for this compound was not available.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-methylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FOS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLQTWGORARDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 4 Methylthio Benzaldehyde
Reactivity Profiles of the Aldehyde Moiety in 2-Fluoro-4-(methylthio)benzaldehyde
The aldehyde group (-CHO) is a primary site of chemical reactivity in this compound. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the group can participate in a range of condensation, oxidation, and reduction reactions.
Nucleophilic Addition and Condensation Reactions
The carbonyl carbon of the aldehyde group is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org This makes it a prime target for nucleophilic attack. Nucleophilic addition reactions involve the formation of a new bond between a nucleophile and the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol.
Common nucleophilic addition reactions for aldehydes include the formation of cyanohydrins (with cyanide ions), hemiacetals and acetals (with alcohols), and imines (with primary amines).
Condensation reactions, such as the Knoevenagel condensation, are also characteristic of aldehydes. In a Knoevenagel condensation, the aldehyde reacts with a compound containing an active methylene (B1212753) group in the presence of a basic catalyst. For instance, a three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been developed, which proceeds via a Knoevenagel condensation followed by nucleophilic aromatic substitution. mdpi.com The electron-withdrawing nature of the substituents on the aromatic ring can influence the reactivity of the aldehyde in these condensations. mdpi.com
Selective Oxidation and Reduction Pathways
The aldehyde group can be readily oxidized to a carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3).
Conversely, the aldehyde can be selectively reduced to a primary alcohol. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently employed for this purpose. In some cases, to prevent unwanted side reactions like intramolecular transesterification, the reduction can be carried out in the presence of a weak acid, such as acetic acid. nih.gov This method has been shown to be effective in the selective reduction of substituted benzaldehydes. nih.gov
Transformations Involving the Fluoro Substituent: Impact on Aromatic Reactivity
The fluorine atom at the 2-position significantly influences the reactivity of the aromatic ring. As a highly electronegative atom, it acts as an electron-withdrawing group via the inductive effect. This deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. youtube.com
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govnih.gov The presence of electron-withdrawing groups, particularly in the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate. libretexts.org In the case of this compound, the fluorine atom can be displaced by a variety of nucleophiles under appropriate conditions.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the outcome being highly dependent on the reaction conditions and the nature of the attacking species.
Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring, replacing one of the hydrogen atoms. libretexts.org The directing effects of the existing substituents determine the position of the incoming electrophile. The fluoro group is an ortho, para-director, while the methylthio group is also an ortho, para-director. However, the aldehyde group is a meta-director and a deactivating group. The interplay of these directing effects will influence the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the presence of the electron-withdrawing fluorine atom facilitates SNAr. For SNAr to occur, the aromatic ring generally needs to be activated by electron-withdrawing substituents, and a good leaving group must be present. youtube.comlibretexts.org The fluorine atom in this compound serves as a good leaving group in such reactions.
Chemo- and Regioselectivity in Complex Reaction Systems involving this compound
In reactions involving multiple functional groups, chemoselectivity (the preferential reaction of one functional group over others) and regioselectivity (the preferential reaction at one position over others) are critical considerations. masterorganicchemistry.com
For this compound, a reaction with a reagent that can potentially react with the aldehyde, the fluoro group, or the methylthio group will depend on the specific reaction conditions. For example, a mild reducing agent might selectively reduce the aldehyde without affecting the other groups. Similarly, a nucleophile might preferentially displace the fluorine atom via an SNAr reaction rather than adding to the aldehyde, especially if the aldehyde is sterically hindered or electronically deactivated.
The regioselectivity of electrophilic aromatic substitution will be determined by the combined directing effects of the fluoro, methylthio, and aldehyde groups. The positions ortho and para to the activating methylthio group and ortho to the activating fluoro group will be favored, while the position meta to the deactivating aldehyde group will also be a potential site of attack. The ultimate regiochemical outcome will be a balance of these electronic and steric factors.
Advanced Spectroscopic and Structural Characterization of 2 Fluoro 4 Methylthio Benzaldehyde Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Fluoro-4-(methylthio)benzaldehyde, a combination of one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional NMR experiments allows for an unambiguous assignment of its structure.
¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data Analysis
The ¹H NMR spectrum of this compound reveals distinct signals for the aldehydic proton, the aromatic protons, and the methylthio group protons. The aldehydic proton typically appears as a singlet in the downfield region, generally between δ 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group. The methylthio group protons (-SCH₃) are observed as a sharp singlet further upfield, usually around δ 2.5 ppm.
The aromatic region displays a more complex pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the aldehyde group and meta to the fluorine (H-3) and the proton meta to the aldehyde and ortho to the fluorine (H-6) are influenced by both substituents, leading to distinct chemical shifts and coupling patterns. The fluorine atom causes characteristic splitting in the signals of adjacent protons.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic chemical shift of approximately δ 188-192 ppm. The carbon atoms of the benzene ring show signals in the aromatic region (δ 110-165 ppm), with their exact shifts influenced by the attached fluorine and methylthio groups. The fluorine atom induces a large C-F coupling constant for the carbon it is directly attached to (C-2). The methylthio carbon (-SCH₃) gives a signal in the upfield region, typically around δ 14-16 ppm.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. In this case, a single resonance is expected for the fluorine atom at the C-2 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CHO | 9.9 - 10.1 (s) | 189.0 - 191.0 |
| Ar-H3 | 7.0 - 7.2 (d) | 112.0 - 114.0 (d) |
| Ar-H5 | 7.1 - 7.3 (dd) | 126.0 - 128.0 |
| Ar-H6 | 7.7 - 7.9 (t) | 130.0 - 132.0 (d) |
| SCH₃ | 2.5 - 2.6 (s) | 14.5 - 15.5 |
| Ar-C1 | - | 125.0 - 127.0 (d) |
| Ar-C2 | - | 162.0 - 164.0 (d) |
| Ar-C4 | - | 148.0 - 150.0 |
Note: Predicted values are based on analogous compounds and standard NMR principles. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets. Couplings for ¹³C refer to J(C-F).
Two-Dimensional NMR Correlation Techniques
To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.
A COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, this would show correlations between the aromatic protons, helping to trace the connectivity around the ring and confirm their relative positions.
An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This is invaluable for assigning the carbons of the aromatic ring by linking them to their known proton signals. For example, the proton at H-5 would show a cross-peak with the carbon at C-5.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
For this compound, with a molecular formula of C₈H₇FOS, the expected exact mass is approximately 170.02 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 170.
Common fragmentation pathways for aromatic aldehydes involve the loss of the aldehydic hydrogen (M-1) or the entire formyl group (M-29). The presence of the methylthio group can lead to characteristic fragmentation as well, such as the loss of a methyl radical (•CH₃) to form a thionyl cation, or cleavage of the C-S bond.
Hyphenated Techniques (e.g., GC-MS) in Reaction Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of synthesizing this compound, GC-MS is an excellent tool for monitoring the progress of the reaction. It can separate the desired product from starting materials, byproducts, and intermediates, with the mass spectrometer providing identification of each component as it elutes from the GC column. This allows for the optimization of reaction conditions and assessment of product purity.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound, an HRMS measurement of the molecular ion would confirm the elemental composition of C₈H₇FOS, distinguishing it from any other potential isomers or compounds with the same nominal mass.
Table 2: Expected HRMS Data for this compound
| Formula | Calculated Exact Mass (m/z) |
| C₈H₇FOS | 170.0201 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde is anticipated in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. Other key signals include the C-F stretching vibration, which is usually found in the 1200-1300 cm⁻¹ region, and C-S stretching vibrations, which are typically weaker and appear in the 600-800 cm⁻¹ range.
Raman spectroscopy , which is complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, the aromatic ring vibrations and the C-S bond would likely produce strong signals in the Raman spectrum.
Table 3: Key Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 |
| Aldehyde C-H Stretch | ~2820, ~2720 | ~2820, ~2720 |
| C=O Stretch | 1700 - 1680 (Strong) | 1700 - 1680 (Weak) |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 (Strong) |
| C-F Stretch | 1300 - 1200 | Variable |
| C-S Stretch | 800 - 600 | 800 - 600 (Strong) |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Characteristics
The electronic absorption and emission properties of an aromatic aldehyde like this compound are dictated by the electronic transitions within the molecule, primarily involving the phenyl ring and the carbonyl group. The substitution pattern, featuring an electron-withdrawing fluorine atom and an electron-donating methylthio group, is expected to significantly influence these transitions.
In general, benzaldehyde (B42025) and its derivatives exhibit two main types of electronic transitions in the UV-Vis region: the π → π* and n → π* transitions. The π → π* transitions, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system, are typically intense and occur at shorter wavelengths. The n → π* transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is characteristically weak and appears at longer wavelengths.
For unsubstituted benzaldehyde, the π → π* transition is observed around 248 nm. researchgate.net The presence of substituents on the benzene ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands. An electron-donating group, such as the methylthio group, generally leads to a red shift in the π → π* transition due to the raising of the highest occupied molecular orbital (HOMO) energy level. Conversely, an electron-withdrawing group like fluorine tends to cause a blue shift. The interplay of these two opposing effects in this compound makes precise prediction without experimental data challenging.
Emission characteristics, such as fluorescence and phosphorescence, are also sensitive to the molecular structure. While many simple benzaldehydes are not strongly fluorescent at room temperature in solution, certain derivatives can exhibit interesting emission properties. For instance, some substituted benzaldehydes have been shown to display aggregation-induced emission, where the fluorescence is enhanced in the aggregated or solid state. sigmaaldrich.com The potential for such behavior in this compound would depend on the specific packing and intermolecular interactions in the solid state.
Table 1: Expected UV-Vis Absorption Characteristics of this compound based on Analogues
| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Notes |
| π → π | ~250 - 280 | High | The exact position would be a balance of the effects of the fluoro and methylthio groups. |
| n → π | ~320 - 360 | Low | This transition is often a shoulder on the tail of the more intense π → π* band. |
Note: The values in this table are estimations based on the known effects of similar substituents on the benzaldehyde chromophore and are not experimental data for this compound.
X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions
The three-dimensional arrangement of molecules in the solid state, as determined by X-ray crystallography, provides invaluable insights into the intermolecular forces that govern the crystal packing. For this compound, a detailed crystallographic analysis would reveal the precise bond lengths, bond angles, and the nature of non-covalent interactions.
While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) bldpharm.comnih.gov, the analysis of related benzaldehyde derivatives offers a strong basis for predicting its solid-state behavior. researchgate.netachemblock.com The crystal packing in such compounds is often dominated by a network of weak intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. researchgate.net
The carbonyl group is a key player in directing the supramolecular assembly through the formation of C–H···O hydrogen bonds, where the aldehydic proton or aromatic C-H donors interact with the carbonyl oxygen. researchgate.netachemblock.com The fluorine atom introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophile. Furthermore, the presence of the aromatic ring facilitates π-π stacking interactions, where parallel rings are arranged in either a face-to-face or offset fashion. The methylthio group can also participate in weak C–H···S interactions.
Table 2: Plausible Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Expected Geometric Features |
| Hydrogen Bond | Aromatic C-H / Aldehydic C-H | Carbonyl Oxygen (O) | H···O distance < sum of van der Waals radii; C-H···O angle near linear. |
| Halogen Bond | C-F | Nucleophile (e.g., O, S, or another F) | C-F···Nu angle near 180°. |
| π-π Stacking | Benzene Ring | Benzene Ring | Inter-planar distance of ~3.3-3.8 Å. |
| C–H···π Interaction | C-H | Benzene Ring | H atom pointing towards the π-face of the ring. |
Note: This table presents potential intermolecular interactions based on the functional groups present in the molecule and known packing motifs of similar compounds.
Computational and Theoretical Studies on 2 Fluoro 4 Methylthio Benzaldehyde
Quantum Chemical Calculation of Molecular Geometries and Conformational Preferences
Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule. These calculations solve the Schrödinger equation for a given arrangement of atoms, allowing for the optimization of geometric parameters such as bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.
For 2-Fluoro-4-(methylthio)benzaldehyde, a key aspect of its geometry is the orientation of the aldehyde (-CHO) and methylthio (-SCH3) groups relative to the benzene (B151609) ring. Due to rotation around the C-C and C-S single bonds, the molecule can exist in different conformations. Computational studies on analogous compounds, such as 2-fluorobenzaldehyde, have shown that planar conformations are often the most stable, with the relative orientation of the substituents being crucial. For 2-fluorobenzaldehyde, the trans conformer (where the carbonyl oxygen is oriented away from the fluorine atom) is found to be more stable. rsc.org A similar computational analysis for this compound would involve systematically rotating the aldehyde and methylthio groups to map the potential energy surface and identify the global and local energy minima, which correspond to the most stable and less stable conformers, respectively.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzaldehyde (B42025) (2-Chloro-6-Fluoro Benzaldehyde). Note: This data is for an analogous compound and serves to illustrate the typical output of geometry optimization calculations. researchgate.net
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C1-C2 | 1.396 |
| C-Cl | 1.745 |
| C-F | 1.353 |
| C=O | 1.211 |
| ∠C1-C6-C5 | 120.4° |
| ∠C2-C1-H7 | 119.2° |
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. researchgate.netmedjchem.com This approach offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size.
Frontier Molecular Orbital (FMO) theory is a key concept within DFT for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small gap suggests the molecule is more polarizable and reactive. For this compound, DFT calculations would pinpoint the energies of these orbitals and predict its general reactivity profile.
Table 2: Illustrative Frontier Molecular Orbital Parameters for Related Compounds. Note: These values are for analogous compounds and demonstrate how FMO theory is used to assess reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |
| 4-(Dimethylamino) Benzaldehyde | -5.58 | -1.53 | 4.05 | nih.gov |
| 4-methyl-2-(methylthio)pyrimidine | -6.65 | -1.18 | 5.47 | nih.gov |
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions signify negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. nih.govajchem-a.com
For this compound, an MEP map would reveal the most electron-rich areas, likely around the carbonyl oxygen and the sulfur atom, making them sites for interaction with electrophiles. The aldehyde proton and the aromatic protons would likely show a more positive potential. This analysis is crucial for understanding intermolecular interactions and predicting reaction sites. nih.gov
In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for structure verification and interpretation of experimental data.
NMR Spectroscopy: DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) by calculating the magnetic shielding tensors for each nucleus. These predicted spectra can be compared with experimental data to confirm the molecular structure.
IR Spectroscopy: Theoretical Infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration (e.g., C=O stretch, C-H bend). These frequencies are often scaled by a factor to correct for systematic errors in the computational method, allowing for a direct comparison with experimental FT-IR spectra. nih.gov
UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.govnih.gov These calculations yield the excitation energies, corresponding absorption wavelengths (λ), and oscillator strengths (f), which predict the position and intensity of absorption bands in the UV-Vis spectrum. nih.gov
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations typically model molecules in the gas phase (in a vacuum), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, often in the presence of a solvent. nih.gov MD simulations model the atoms as balls and the bonds as springs, using classical mechanics to simulate their movements based on a force field.
For this compound, an MD simulation could provide insights into its conformational flexibility in a solution, showing how the aldehyde and methylthio groups rotate and interact with solvent molecules. This method is invaluable for understanding how the solvent environment affects the molecule's preferred shape and dynamic behavior, which cannot be captured by static, gas-phase calculations.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. A critical part of this process is locating the transition state (TS), which is the highest energy point along the reaction coordinate. canterbury.ac.uk
For reactions involving this compound, such as its reaction with a nucleophile, DFT calculations can be used to model the structures of the reactants, intermediates, transition states, and products. canterbury.ac.uk By calculating the energies of these species, a reaction energy profile can be constructed. The energy of the transition state determines the activation energy barrier, which governs the reaction rate. This detailed mechanistic insight is crucial for designing new synthetic routes and understanding chemical reactivity. canterbury.ac.uk
Research Applications and Functional Materials Development Involving 2 Fluoro 4 Methylthio Benzaldehyde
Role as a Key Intermediate in the Synthesis of Diverse Organic Compounds
2-Fluoro-4-(methylthio)benzaldehyde serves as a pivotal building block in organic synthesis due to the reactivity of its aldehyde functional group. This group readily participates in a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. As a key intermediate, its utility is demonstrated in several classical and contemporary organic reactions:
Nucleophilic Addition: The aldehyde's electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of alcohols, cyanohydrins, and other addition products.
Condensation Reactions: It can undergo condensation reactions with amines to form Schiff bases (imines), with hydroxylamine to yield oximes, and with hydrazines to produce hydrazones. These reactions are fundamental in the synthesis of many heterocyclic compounds.
Wittig and Related Reactions: The aldehyde can be converted to alkenes with controlled stereochemistry through reactions like the Wittig, Horner-Wadsworth-Emmons, and Peterson olefination reactions.
Oxidation and Reduction: The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to a different set of functionalized derivatives.
The presence of the fluorine and methylthio groups on the aromatic ring also influences the reactivity of the aldehyde and the properties of the resulting products. The fluorine atom can enhance metabolic stability and binding affinity in biological systems, while the sulfur atom in the methylthio group can be a site for further functionalization or can participate in non-covalent interactions.
Application in the Design and Synthesis of Advanced Pharmaceutical Leads
The structural features of this compound make it an attractive starting material for the synthesis of novel pharmaceutical compounds. nbinno.com The combination of a reactive aldehyde, a fluorine atom, and a methylthio group allows for the creation of diverse molecular scaffolds with potential therapeutic applications. nbinno.com
Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound is a valuable precursor for their synthesis.
Isoxazole Derivatives: Isoxazoles are five-membered heterocyclic rings containing one nitrogen and one oxygen atom in adjacent positions. They are found in a number of approved drugs and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov One common method for synthesizing isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. sciarena.com Alternatively, isoxazoles can be synthesized from α,β-unsaturated ketones or 1,3-dicarbonyl compounds. nih.gov this compound can be used to generate the necessary precursors for these syntheses. For instance, it can be converted to an oxime, which is then oxidized to a nitrile oxide for cycloaddition reactions. sciarena.com
| Precursor from this compound | Reaction Type | Resulting Heterocycle |
| 2-Fluoro-4-(methylthio)benzaldoxime | Oxidation to nitrile oxide followed by [3+2] cycloaddition | Substituted Isoxazole |
| Chalcone (from Claisen-Schmidt condensation) | Reaction with hydroxylamine | Substituted Isoxazoline/Isoxazole |
Pyrimidine Derivatives: Pyrimidines are six-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 3. bu.edu.eg They are fundamental components of nucleic acids (DNA and RNA) and are prevalent in a vast number of biologically active compounds and therapeutic agents. gsconlinepress.com A widely used method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or thiourea. bu.edu.eg this compound can be used in reactions like the Biginelli reaction or similar multicomponent reactions to form dihydropyrimidinones and other pyrimidine-based scaffolds.
| Reactants | Reaction Type | Resulting Heterocycle |
| This compound, a β-ketoester, and urea/thiourea | Biginelli Reaction | Dihydropyrimidinone/thione |
| Chalcone (from this compound) and guanidine | Condensation | Substituted Pyrimidine |
The aldehyde functionality of this compound is a convenient handle for the synthesis of ligands for organometallic complexes. For example, condensation with thiosemicarbazide yields a thiosemicarbazone. Thiosemicarbazones are versatile ligands that can coordinate to metal ions through both the sulfur and nitrogen atoms. Rhenium(I) tricarbonyl complexes with thiosemicarbazone ligands have been investigated for their potential applications in radiopharmacy and as therapeutic agents. researchgate.net The resulting ligand from this compound could coordinate to a Re(I) center to form stable complexes with potential for use in catalysis or medicinal inorganic chemistry.
Contributions to Agrochemical Development and Chemical Crop Protection Research
Fluorinated organic compounds play a significant role in the agrochemical industry. nbinno.com The incorporation of fluorine atoms into a molecule can enhance its biological activity, metabolic stability, and lipophilicity, which are desirable properties for pesticides and herbicides. nbinno.comnbinno.com this compound, possessing both a fluorine atom and a sulfur-containing moiety, is a promising starting material for the synthesis of novel agrochemicals. The aldehyde group can be readily transformed into various functional groups commonly found in active agrochemical ingredients, such as imines and oximes. nbinno.com The methylthio group can also contribute to the biological activity of the final compound. Therefore, this benzaldehyde (B42025) derivative can be used as a key intermediate in the discovery and development of new insecticides, fungicides, and herbicides with improved efficacy and environmental profiles.
Utilization in Functional Materials Science: Polymers, Dyes, and Optoelectronic Components
The unique electronic properties arising from the combination of fluoro, methylthio, and aldehyde groups make this compound a candidate for the development of functional materials.
Polymers: The aldehyde group can be utilized in polymerization reactions, such as polycondensation with diamines to form poly(azomethine)s. These polymers often exhibit interesting thermal, optical, and electronic properties.
Dyes: The benzaldehyde core can be incorporated into larger conjugated systems to create new dyes. The electronic nature of the substituents can be used to tune the absorption and emission properties of the resulting chromophores.
Optoelectronic Components: Aromatic aldehydes and their derivatives are used in the synthesis of materials for optoelectronic applications. For instance, boronate esters of benzaldehydes have been studied for their optoelectronic response. mdpi.com The presence of fluorine and sulfur in this compound could lead to materials with specific electronic properties suitable for use in organic light-emitting diodes (OLEDs) or other electronic devices.
Supramolecular Assembly and Crystal Engineering utilizing Halogen and Sulfur-based Non-covalent Interactions
In the solid state, the arrangement of molecules is governed by non-covalent interactions. This compound contains both a fluorine atom (a halogen) and a sulfur atom (a chalcogen), which can participate in specific and directional non-covalent interactions.
Halogen Bonding: The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in neighboring molecules.
Chalcogen Bonding: The sulfur atom of the methylthio group can act as a chalcogen bond donor, forming interactions with nucleophilic atoms or anions.
These non-covalent interactions, along with more conventional hydrogen bonds and π-π stacking, can be exploited in crystal engineering to control the packing of molecules in the solid state. This control over the supramolecular assembly is crucial for tuning the physical properties of materials, such as solubility, melting point, and optical properties. The study of the crystal structure of this compound and its derivatives could reveal novel supramolecular synthons and provide insights into the design of new functional crystalline materials.
Future Prospects and Emerging Research Frontiers for 2 Fluoro 4 Methylthio Benzaldehyde
Innovations in Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly pivotal in guiding the development of new synthetic routes. For 2-Fluoro-4-(methylthio)benzaldehyde, this translates to a focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. Key areas of innovation include:
Flow Chemistry and Microreactor Technology: Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation. beilstein-journals.org The synthesis of related fluoroaromatic compounds has been successfully demonstrated in microreactors, often employing greener solvents like 2-MeTHF. beilstein-journals.org This approach allows for precise control over reaction conditions, minimizing byproduct formation and enabling the use of hazardous reagents in a more contained and safer manner. beilstein-journals.org
Catalysis: The development of more efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of this compound and its derivatives, research is likely to focus on heterogeneous catalysts that can be easily separated from the reaction mixture and reused, as well as organocatalysts that avoid the use of toxic heavy metals. beilstein-journals.org
Alternative Energy Sources: The use of alternative energy sources such as microwave irradiation and ultrasound is being explored to accelerate reaction rates and reduce energy consumption in organic synthesis. These techniques could potentially be applied to the synthesis of this compound to create more sustainable manufacturing processes.
Development of Asymmetric Synthesis and Chiral Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. The development of asymmetric methods to introduce chirality into molecules containing the 2-fluoro-4-(methylthio)phenyl moiety is a significant research frontier.
Recent advancements in asymmetric synthesis have highlighted the use of chiral catalysts, including metal complexes and organocatalysts, to achieve high levels of enantioselectivity in a variety of reactions. nih.govsemanticscholar.orgrsc.org For instance, chiral catalysts have been successfully employed in asymmetric cyclopropanations, Friedel-Crafts reactions, and Mannich reactions, demonstrating the potential to create chiral centers with high stereocontrol. semanticscholar.org The application of these methodologies to substrates related to this compound could lead to the synthesis of novel chiral building blocks for drug discovery and development. rsc.org
Furthermore, the concept of absolute asymmetric synthesis, where chirality is generated from prochiral starting materials without an external chiral source, represents a fascinating area of research. mdpi.com While still a developing field, such approaches could one day provide highly efficient and sustainable routes to chiral derivatives.
Below is a table summarizing potential asymmetric reactions applicable to the synthesis of chiral derivatives from this compound:
| Asymmetric Reaction | Potential Chiral Product from this compound | Catalyst Type |
| Aldol Reaction | Chiral β-hydroxy carbonyl compounds | Chiral organocatalysts (e.g., proline derivatives) or metal complexes |
| Michael Addition | Chiral 1,5-dicarbonyl compounds | Chiral organocatalysts or metal complexes |
| Asymmetric Reduction | Chiral 2-fluoro-4-(methylthio)benzyl alcohol | Chiral reducing agents (e.g., boranes with chiral ligands) or catalytic hydrogenation with chiral catalysts |
| Strecker Synthesis | Chiral α-amino acids | Chiral catalysts or auxiliaries |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering unique reactivity and the potential for more sustainable chemical transformations. acs.org These methods utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions.
Photocatalysis: The use of light to initiate chemical reactions can enable transformations that are difficult to achieve through traditional thermal methods. For this compound, photocatalysis could be explored for C-H functionalization, cross-coupling reactions, or the generation of radical intermediates for subsequent transformations. The development of innovative reactor designs, such as micro-LED packed bed reactors, is addressing challenges like light penetration in photochemical reactions, paving the way for more scalable applications. acs.org
Electrocatalysis: Electrosynthesis offers a clean and efficient way to perform redox reactions without the need for stoichiometric chemical oxidants or reductants. This approach could be applied to the oxidation of the aldehyde group or the sulfide (B99878) moiety in this compound, or for reductive coupling reactions. Research into controlled mass transport and alternating polarity electrosynthesis is enhancing the applicability of this technique for pharmaceutical production. acs.org
Integration into Machine Learning and AI-driven Synthetic Route Prediction
Single-step Retrosynthesis: The AI model proposes potential disconnections of the target molecule to identify simpler precursor molecules. engineering.org.cn
Multi-step Route Generation: The model iteratively applies single-step retrosynthesis to generate complete synthetic pathways from commercially available starting materials.
Route Evaluation and Ranking: The predicted routes are scored based on factors such as reaction feasibility, estimated yield, and the cost of starting materials.
Expanding Applications in Niche Advanced Materials and Bio-orthogonal Chemistry
The unique combination of a fluorine atom, a methylthio group, and a reactive aldehyde function in this compound makes it an interesting building block for the synthesis of advanced materials and probes for chemical biology.
Advanced Materials: The introduction of fluorine and sulfur atoms can impart specific electronic and physical properties to organic materials. Derivatives of this compound could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where fine-tuning of molecular properties is crucial for device performance.
Bio-orthogonal Chemistry: Bio-orthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govreading.ac.uknih.govresearchgate.net The aldehyde group of this compound can participate in bio-orthogonal ligation reactions, such as the formation of oximes or hydrazones. nih.govnih.gov This allows for the specific labeling of biomolecules that have been engineered to contain a corresponding reactive handle. nih.gov The fluorine and methylthio groups can serve as useful spectroscopic reporters or modulate the properties of the resulting bioconjugate.
Potential bio-orthogonal applications include:
Fluorescent Labeling: The compound could be derivatized with a fluorophore to create a probe for imaging specific biomolecules in cells.
Drug Delivery: The aldehyde could be used to attach a drug molecule to a targeting moiety, such as an antibody, for site-specific drug delivery.
The continued exploration of these emerging research frontiers will undoubtedly unlock the full potential of this compound and its derivatives in a wide range of scientific and technological applications.
Q & A
Q. What are the common synthetic routes for 2-Fluoro-4-(methylthio)benzaldehyde?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated benzaldehydes can be synthesized via halogen exchange (e.g., replacing bromine with fluorine using KF in polar solvents) or through Friedel-Crafts alkylation to introduce the methylthio group. Purification often employs column chromatography or recrystallization to isolate the aldehyde. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid side reactions like oxidation of the thioether group .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C, ¹⁹F) to confirm substituent positions and purity.
- FT-IR for identifying aldehyde (C=O stretch ~1700 cm⁻¹) and C-F bonds.
- Mass spectrometry (EI/ESI) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve spatial arrangement, as demonstrated for structurally similar aldehydes .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound serves as a fluorinated building block for:
- Designing enzyme inhibitors or receptor ligands, leveraging fluorine’s electronegativity to enhance binding selectivity.
- Synthesizing fluorinated probes for biological imaging (e.g., PET tracers) due to its stability under physiological conditions.
- Studying metabolic pathways involving thioether-containing metabolites .
Advanced Research Questions
Q. How can researchers optimize catalytic systems for synthesizing this compound with high regioselectivity?
- Compare palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) vs. metal-free thiomethylation.
- Screen catalysts (e.g., Pd(PPh₃)₄, CuI) and solvents (DMF, THF) to minimize by-products.
- Use DFT calculations to predict reactive sites and guide experimental design .
Q. How to resolve contradictions in reported spectroscopic data for fluorinated benzaldehydes?
- Perform comparative analysis using standardized conditions (e.g., solvent, concentration).
- Validate results against computational predictions (e.g., NIST chemistry databases for reference spectra).
- Apply EFSA’s tiered assessment framework to prioritize data quality and address gaps systematically .
Q. What mechanistic insights are needed to explain unexpected reactivity in thioether-containing aldehydes?
- Investigate the electron-donating effects of the methylthio group on aldehyde reactivity using Hammett plots or kinetic studies.
- Study oxidative stability under varying pH and temperature to identify degradation pathways.
- Use LC-MS/MS to track intermediates in multi-step reactions .
Q. How to assess the toxicological profile of this compound when data is limited?
- Apply read-across strategies using structurally similar compounds (e.g., 4-(Bromomethyl)benzaldehyde) with known toxicity data.
- Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare results with EFSA’s flavouring substance evaluation protocols.
- Prioritize safety measures (e.g., PPE, fume hoods) as outlined in safety data sheets for analogous aldehydes .
Methodological Notes
- Experimental Design : Always include control reactions (e.g., without catalyst) to validate selectivity.
- Data Interpretation : Cross-reference spectral data with computational models (e.g., NIST WebBook) to confirm assignments .
- Risk Mitigation : Follow first-aid protocols for aldehydes (e.g., eye flushing, skin decontamination) as per safety guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
